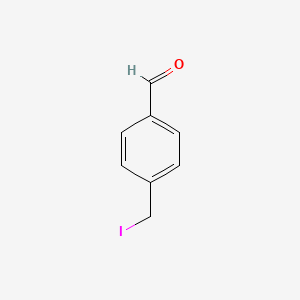

4-(碘甲基)苯甲醛

描述

4-(Iodomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7IO . It has a molecular weight of 246.05 .

Synthesis Analysis

The synthesis of aldehydes and ketones, including 4-(Iodomethyl)benzaldehyde, can be achieved through the oxidation of halomethyl groups . Various approaches have been reported in the literature, including Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation . Eco-friendly approaches include periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method, hydrogen peroxide in vanadium pentoxide-based approach, and bismuth nitrate-promoted IL technique .Molecular Structure Analysis

The molecular structure of 4-(Iodomethyl)benzaldehyde consists of an iodomethyl group attached to the fourth carbon of a benzaldehyde .Chemical Reactions Analysis

The oxidation of iodomethyl groups in benzylic iodides and allylic iodides can lead to the formation of aldehydes and ketones . This process has been found to be highly efficient, providing excellent yields, and does not lead towards over-oxidation .Physical And Chemical Properties Analysis

4-(Iodomethyl)benzaldehyde has a melting point of 118°C and a predicted boiling point of 301.9±25.0°C . Its predicted density is 1.805±0.06 g/cm3 .科学研究应用

酪氨酸酶抑制

4-取代苯甲醛,如 4-(碘甲基)苯甲醛,因其在抑制酪氨酸酶(一种导致水果变褐和皮肤中黑色素形成的酶)中的作用而受到研究。这项研究可应用于化妆品和食品行业。苯甲醛充当部分非竞争性抑制剂,4 位上的取代基影响其抑制特性。例如,4 位上具有较大取代基的苯甲醛对二酚酶活性表现出完全和混合型抑制,这是酪氨酸酶作用的一个关键特征 (Nihei & Kubo, 2017)。

荧光探针开发

4-取代苯甲醛已用于开发用于检测半胱氨酸和同型半胱氨酸等生物分子的比例荧光探针。这些探针,如 4-(1H-菲并[9,10-d]咪唑-2-基)苯甲醛,在反应后表现出较大的发射波长偏移,使其可有效用于生物系统中的定量分析 (Lin et al., 2008)。

分子结构和光谱分析

对包括 4-(二甲氨基)苯甲醛在内的 4-取代苯甲醛的研究有助于理解分子结构和振动分析。使用红外光谱、拉曼光谱和 DFT 计算等技术,研究人员已经能够确定这些化合物的优化几何形状、振动频率和各种热力学参数。这项研究有助于更广泛地了解化学领域的分子行为和性质 (Rocha et al., 2015)。

光催化应用

已经对通过包括化学方法在内的各种工艺改性的石墨氮化碳进行了研究,以增强其光催化性能。这些改性旨在提高苯甲醇向苯甲醛(各种行业中一种重要的化学物质)的光催化转化。此类研究突出了 4-取代苯甲醛在改善环境友好的光催化过程中的潜力 (Lima et al., 2017)。

安全和危害

属性

IUPAC Name |

4-(iodomethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYWOSAQHHCSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552799 | |

| Record name | 4-(Iodomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112812-08-5 | |

| Record name | 4-(Iodomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)

![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)

![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)